2-Morpholinoacetic acid hydrochloride is an organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 145.16 g/mol. It appears as a white solid and has a melting point of 160-161 °C. This compound is characterized by its morpholine ring, which contributes to its unique properties, including solubility in various solvents and biological activity. The compound is classified as an irritant, with specific safety warnings regarding skin and eye contact .
While dedicated research on 2-MAAH itself is limited, its structural features suggest potential applications in various fields:
These reactions can be utilized in synthetic organic chemistry to create more complex molecules or derivatives .
The biological activity of 2-Morpholinoacetic acid hydrochloride is notable in pharmacology. It exhibits properties such as:
Its interactions with biological systems make it a candidate for further research in therapeutic applications .
The synthesis of 2-Morpholinoacetic acid hydrochloride can be achieved through several methods, including:
These methods allow for the production of the compound in laboratory settings, emphasizing efficiency and yield .
2-Morpholinoacetic acid hydrochloride has various applications across different fields:
Its versatility makes it valuable for both research and industrial applications .
Studies on the interactions of 2-Morpholinoacetic acid hydrochloride include:
These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic uses .
2-Morpholinoacetic acid hydrochloride shares structural similarities with several compounds, allowing for comparative analysis:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 4-Morpholineacetic Acid | C₆H₁₁NO₃ | 0.96 | Lacks the chloride group present in 2-morpholino. |
| (S)-Morpholine-3-carboxylic Acid | C₆H₁₁NO₂ | 0.68 | Different functional group positioning. |
| 4-Methyl-1-piperazineacetic Acid | C₇H₁₄N₂O₂ | 0.71 | Contains a piperazine ring instead of morpholine. |
| (R)-Morpholine-3-carboxylic Acid | C₆H₁₁NO₂ | 0.68 | Enantiomeric form with similar properties. |
| 4-Methylmorpholin-2-one Hydrochloride | C₇H₁₄ClN | 0.90 | Contains a ketone functional group. |
These comparisons highlight the unique aspects of 2-Morpholinoacetic acid hydrochloride, particularly its chloride component and specific structural arrangement that contribute to its distinct biological activities .
Corrosive;Irritant